molecular formula C12H15BrFN B14017002 1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine

1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine

Cat. No.: B14017002
M. Wt: 272.16 g/mol
InChI Key: SFQRYLLXQHYRCU-UHFFFAOYSA-N
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Description

1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This particular compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the phenyl ring, making it a unique and interesting molecule for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine typically involves the reaction of 4-bromo-5-fluoro-2-methylbenzene with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce reaction time. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can introduce or remove functional groups, respectively .

Scientific Research Applications

1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorobenzyl)piperidine
  • 1-(4-Bromobenzyl)piperidine
  • 1-(4-Chlorobenzyl)piperidine
  • 1-(4-Methylbenzyl)piperidine

Uniqueness

1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine is unique due to the combination of bromine, fluorine, and methyl groups attached to the phenyl ring. This specific arrangement of substituents can result in distinct chemical and biological properties compared to other similar compounds. The presence of both electron-withdrawing (bromine and fluorine) and electron-donating (methyl) groups can influence the compound’s reactivity and interactions with molecular targets .

Properties

Molecular Formula

C12H15BrFN

Molecular Weight

272.16 g/mol

IUPAC Name

1-(4-bromo-5-fluoro-2-methylphenyl)piperidine

InChI

InChI=1S/C12H15BrFN/c1-9-7-10(13)11(14)8-12(9)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3

InChI Key

SFQRYLLXQHYRCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N2CCCCC2)F)Br

Origin of Product

United States

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